2-Amino-3-chloro-5-methylbenzonitrile

pKa prediction amine nucleophilicity structure‑activity relationship

Researchers face regioselectivity risks when using impure or mis-substituted benzonitriles for API synthesis. This trisubstituted scaffold (C₈H₇ClN₂, MW 166.61) solves that with: - Low pKa (0.30) keeping -NH₂ unprotonated in mild acid - XLogP3 2.5 for improved membrane permeability - 3-Cl handle for halogen-bonding or late-stage functionalization Stocked at ≥98% purity. Immediate global shipment.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
Cat. No. B12860914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloro-5-methylbenzonitrile
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)N)C#N
InChIInChI=1S/C8H7ClN2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3H,11H2,1H3
InChIKeyBDZACNIMPJECHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-chloro-5-methylbenzonitrile: Identity & Physicochemical Baseline


2-Amino-3-chloro-5-methylbenzonitrile is a trisubstituted benzonitrile (C₈H₇ClN₂, MW 166.61 g/mol) classified within aromatic nitriles bearing both electron‑donating (–NH₂) and electron‑withdrawing (–Cl, –CN) groups [1]. Its computed overall lipophilicity (XLogP3: 2.5) and uniquely low predicted pKa (0.30 ± 0.10) distinguish it from positional isomers and mono‑ or di‑substituted analogs. The [3‑Cl, 5‑CH₃] substitution pattern defines a scaffold that, according to vendor technical summaries, serves as a key intermediate for pharmaceutical development programs, especially those targeting anticancer agents, with purity specifications typically ≥95–98% .

Amine Reactivity
Attenuated basicity (predicted low pKa) enables selective functionalization under acidic conditions.
Lipophilicity Profile
~10-fold higher partition vs. des-chloro analog supports biphasic or membrane-targeted synthesis.
Halogen-Bond Donor
3-Chloro substituent provides directional halogen-bond donor for fragment-based design.

2-Amino-3-chloro-5-methylbenzonitrile: Risks of Analog Substitution


Within the amino‑chloro‑methylbenzonitrile family, the relative placement of chlorine, methyl, and amino groups dictates electronic character, steric accessibility, and metabolic stability of downstream products [1]. Simple replacement of 2‑Amino‑3‑chloro‑5‑methylbenzonitrile with its 4‑chloro or 5‑chloro positional isomers risks altering the regioselectivity of subsequent coupling reactions because the pKa and steric shielding of the amino group diverge significantly . Likewise, removing the chlorine atom – as in 2‑amino‑5‑methylbenzonitrile (XLogP3 ≈ 1.5) – markedly reduces lipophilicity and eliminates a heavy‑atom handle necessary for halogen‑bonding interactions or late‑stage functionalization . The quantitative evidence below details these measurable points of differentiation.

!
Positional Isomer Shift
4-Cl or 5-Cl positional isomers alter regioselectivity due to divergent pKa and steric shielding of the amine.
!
Des-Chloro Analog Gap
Removing chlorine reduces lipophilicity ~10-fold and eliminates halogen-bond donor handle, limiting late-stage functionalization.

2-Amino-3-chloro-5-methylbenzonitrile: Quantitative Selection Evidence


pKa Contrast: 3-Cl-5-CH₃ vs. 4-Cl-5-CH₃ Amine Reactivity

The predicted pKa of the conjugated acid of 2‑Amino‑3‑chloro‑5‑methylbenzonitrile is 0.30 ± 0.10 , categorizing the aniline –NH₂ group as an extremely weak base. In contrast, the 4‑chloro isomer 2‑Amino‑4‑chloro‑5‑methylbenzonitrile exhibits a computed pKa closer to those of typical chloroanilines (ca. 2–3), reflecting a different electron‑withdrawing influence of the chloro substituent through the ring . This ~100‑ to 1000‑fold difference in protonation equilibrium directly affects the nucleophilicity and pH‑dependent selectivity of the amine in acylation, sulfonylation, or reductive amination protocols.

pKa Contrast
Class-level inference
0.30 ± 0.10 (target) / ca. 2–3 (4-Cl isomer)
Supports selective amine functionalization in low-pH protocols.
Experimental pKa verification recommended.
pKa prediction amine nucleophilicity structure‑activity relationship

XLogP3 Advantage: 3-Cl-5-CH₃ vs. Des-chloro Analog

The introduction of chlorine at the 3‑position increases the computed XLogP3 of 2‑Amino‑3‑chloro‑5‑methylbenzonitrile to 2.5 [1]. The direct des‑chloro comparator 2‑Amino‑5‑methylbenzonitrile possesses a substantially lower XLogP3 of 1.54 . A ΔLogP of ~1 log unit translates to roughly a 10‑fold greater partition into organic solvents or lipid membranes. This difference is critical when the intermediate must be processed under biphasic conditions or incorporated into hydrophobic pharmacophore cores.

XLogP3 Advantage
Cross-study comparable
2.5 (target) / 1.54 (des-Cl)
Supports biphasic or lipophilic synthesis.
Computed value; experimental validation advised.
XLogP3 lipophilicity ADME optimization

Boiling Point Elevation vs. Monosubstituted Benzonitriles

The predicted boiling point of 2‑Amino‑3‑chloro‑5‑methylbenzonitrile is 293.3 ± 40.0 °C . For comparison, the less substituted analog 2‑Amino‑5‑chlorobenzonitrile exhibits a measured boiling point of 133–135 °C [1], and 2‑Amino‑5‑methylbenzonitrile boils at ~152 °C/15 mmHg . The ~140–160 °C higher predicted boiling point of the 3‑Cl‑5‑CH₃ compound provides a wider temperature window for solvent‑free reactions or melt‑phase processing before volatilization loss occurs.

Boiling Point Elevation
Cross-study comparable
293.3 °C (pred.) vs. 133–135 °C (meas.)
Wider thermal window for high-temperature reactions.
Predicted value; experimental verification for scale-up.
boiling point thermal stability distillation margin

Halogen-Bond Donor Capability of 3-Chloro Substituent

The 3‑chloro substituent on 2‑Amino‑3‑chloro‑5‑methylbenzonitrile provides a σ‑hole that can engage in halogen‑bond donor interactions with Lewis‑basic solvents or enzyme residues [1]. The non‑halogenated analog 2‑Amino‑5‑methylbenzonitrile lacks this feature entirely, precluding its use in halogen‑bond‑directed catalysis, crystal engineering, or medicinal chemistry campaigns exploiting halogen‑bonding with target proteins [2]. Quantitative electrostatic potential calculations (e.g., molecular electrostatic surface potential, Vₛ,ₘₐₓ) demonstrate that chloro‑substituted benzonitriles possess positive σ‑hole potentials on the order of +10 to +20 kcal mol⁻¹, whereas the corresponding C–H site on the des‑chloro analog shows no such positive cap [3].

Halogen-Bond Donor
Class-level inference
Cl σ-hole present / absent (des-Cl)
Enables halogen-bond-based drug design.
Class-level electrostatic potential data; confirm for specific scaffold.
halogen bonding late‑stage functionalization cross‑coupling

Application Emphasis: Anticancer Intermediate vs. General-Purpose Analogs

Technical datasheets for amino‑chloro‑methylbenzonitriles highlight distinct application profiles. 2‑Amino‑4‑chloro‑5‑methylbenzonitrile is explicitly positioned by industrial suppliers as a key intermediate in anticancer agent development , reflecting a demand‑side validation of the chloro‑methyl‑amino scaffold for medicinal chemistry programs. In contrast, the des‑chloro analog 2‑Amino‑5‑methylbenzonitrile is listed primarily as a general‑purpose synthetic intermediate, with no specific pharmaceutical indication prominent in supplier literature . Although this evidence originates from the 4‑Cl isomer, the structure–application correlation for the scaffold class supports a stronger medicinal chemistry relevance for chloro‑substituted members over dechlorinated variants.

Application Emphasis
Supporting evidence
Pharmaceutical intermediate vs. general synth.
Supply-chain recognition as pharmaceutical intermediate.
Supplier datasheet intelligence; verify independently.
anticancer intermediate pharmaceutical development procurement selection

Exact Mass & Isotopic Pattern for MS Assay Differentiation

The monoisotopic mass of 2‑Amino‑3‑chloro‑5‑methylbenzonitrile is 166.0298 Da [1]. Compared to the des‑chloro analog 2‑Amino‑5‑methylbenzonitrile (monoisotopic mass 132.0687 Da [2]), the chlorine atom not only adds 34 Da but also introduces a distinctive ³⁵Cl/³⁷Cl isotope ratio (~3:1) yielding a characteristic M+2 isotopic peak at ~32% relative abundance. This mass‑spectrometric fingerprint facilitates unambiguous detection and quantification of the compound (or its metabolites) in complex biological matrices or reaction mixtures, which is not possible with monoisotopically simpler dechlorinated analogs.

Exact Mass & Isotopic Pattern
Cross-study comparable
166.0298 Da (M+2 at ~32%) vs. 132.0687 Da
Built-in isotope label aids MS tracking.
³⁷Cl isotope ratio ~3:1 for specificity.
exact mass mass spectrometry isotopic pattern

Deployment Scenarios for 2-Amino-3-chloro-5-methylbenzonitrile


Fragment-Based Drug Discovery: Halogen-Bond & Low-pH Amine

The uniquely low pKa of 0.30 ensures the amino group remains largely unprotonated even in mildly acidic screening conditions, while the 3‑chloro substituent provides a directional halogen‑bond donor for crystallographic fragment soaking. This combination makes 2‑Amino‑3‑chloro‑5‑methylbenzonitrile a privileged fragment for X‑ray co‑crystallization campaigns targeting kinases or other proteins with halogen‑bond‑compatible binding pockets [1].

Lipophilic Anticancer Pharmacophores: Defined Regiochemistry

When constructing quinazoline, benzothiadiazine, or diaryl core structures for anticancer programs, the 3‑Cl‑5‑CH₃ pattern offers a 10‑fold higher lipophilicity (XLogP3 2.5) than des‑chloro analogs, improving membrane permeability or target engagement in cell‑based screening. Supplier intelligence confirms that structurally related chloro‑amino‑methylbenzonitriles are actively selected as key intermediates in published anticancer patent families [2].

High-Temperature & Melt-Phase Synthetic Routes

With a predicted boiling point of 293.3 ± 40.0 °C, the compound can be employed in solvent‑free amidation, cyclization, or melt‑phase reactions at temperatures (150–250 °C) where mono‑substituted benzonitriles would evaporate or degrade. This expands the accessible reaction space for process chemists optimizing green‑chemistry routes .

LC-MS Metabolic Fate: Chlorine Isotope Fingerprint

The chlorine isotope signature (M/M+2 ratio ~3:1) serves as an intrinsic label for tracking the compound through in vitro microsomal incubation or cellular metabolic pathways without requiring external isotopic labeling. Analytical groups developing quantitative bioanalytical methods can leverage this feature for enhanced specificity and lower limits of quantitation [3].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Low-basicity amine functionality
Halogen-bond co-crystallization & pH-selective binding
Anticancer pharmacophore design
Enhanced lipophilicity (ΔLogP ~1)
Cell-based permeability & target engagement
High-temperature / melt-phase synthesis
Elevated predicted boiling point
Thermal stability & solvent-free processing
LC-MS metabolic tracking
Chlorine isotope signature
M+2 peak specificity & quantitation
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